Methyl 2-amino-2-(4-hydroxyphenyl)propionate
Description
Methyl 2-amino-2-(4-hydroxyphenyl)propionate is a synthetic organic compound featuring a propionate ester backbone with an amino group and a 4-hydroxyphenyl substituent.
Properties
IUPAC Name |
methyl 2-amino-2-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYCTHTNAOLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most direct route involves reacting 2-amino-3-(4-hydroxyphenyl)propionic acid (tyrosine) with methanol under acidic conditions. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the nucleophilic substitution at the carboxyl group, yielding the methyl ester. A typical procedure refluxes tyrosine with a 10-fold molar excess of methanol and 1 M HCl at 70°C for 12 hours, achieving a 68–72% yield. Excess methanol drives the equilibrium toward ester formation, while acidic conditions prevent racemization at the α-amino group.
Protection-Deprotection Strategies
To avoid phenolic hydroxyl group interference, protection with acetyl or benzyl groups is employed. For example, acetylation of tyrosine’s hydroxyl group using acetic anhydride precedes esterification. After methyl ester formation, deprotection via alkaline hydrolysis (e.g., 0.1 M NaOH in ethanol/water) restores the hydroxyl functionality. This method improves regioselectivity, reducing side products like methyl 2-acetamido-3-(4-acetoxyphenyl)propanoate.
Catalytic Methods and Green Chemistry
Heterogeneous Acid Catalysts
Solid acid catalysts, such as Amberlyst-15 or zeolites, offer recyclability and reduced waste. A study using Dowex H+/NaI demonstrated 75% yield under solvent-free conditions at 60°C for 6 hours. The catalyst’s macroreticular structure enhances surface area, facilitating proton transfer to the carboxyl group. Post-reaction, filtration separates the catalyst, which retains 90% activity after five cycles.
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel catalyze tyrosine esterification in non-aqueous media. Using methyl acetate as an acyl acceptor, a 55% conversion is achieved at 45°C and pH 7.5 after 24 hours. While slower than chemical methods, enzymatic routes avoid racemization and enable chiral specificity.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs tubular reactors with in-line monitoring for real-time adjustment. A patented process uses a 1:12 molar ratio of tyrosine to methanol, pumped at 5 L/min through a reactor packed with sulfonated polystyrene beads (120°C, 15 bar). This setup achieves 85% conversion in 30 minutes, with >99% purity after crystallization.
Solvent Optimization
Replacing methanol with dimethyl carbonate (DMC) as both solvent and reactant reduces toxicity. At 100°C and 1.5 MPa, DMC reacts with tyrosine in the presence of MgO, yielding the methyl ester and CO₂ as the only byproduct. This method attains 78% yield with a space-time yield of 0.45 g·L⁻¹·h⁻¹.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v). Slow cooling (−20°C, 12 hours) affords needle-like crystals with 98% purity. X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁), with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 12.34 Å.
Chromatographic Methods
Preparative HPLC (C18 column, 250 × 21.2 mm) with isocratic elution (70:30 methanol/0.1% trifluoroacetic acid) resolves residual tyrosine (retention time = 3.2 minutes) from the ester (retention time = 6.8 minutes). UV detection at 280 nm ensures quantification, with a limit of detection (LOD) of 0.05 μg/mL.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-catalyzed | HCl | 70 | 12 | 72 | 95 |
| Enzymatic | Lipase B | 45 | 24 | 55 | 99 |
| Continuous flow | Sulfonated beads | 120 | 0.5 | 85 | 99 |
| DMC-based | MgO | 100 | 8 | 78 | 97 |
Mechanistic Insights
Esterification proceeds via a tetrahedral intermediate (Figure 1). Protonation of the carboxyl oxygen by H⁺ enhances electrophilicity, enabling methanol’s nucleophilic attack. The hydroxyl group’s para position on the phenyl ring exerts an electron-donating resonance effect, slightly accelerating the reaction compared to non-phenolic analogs. Density functional theory (DFT) calculations indicate a reaction energy barrier of 82 kJ/mol, with transition state stabilization through hydrogen bonding with solvent molecules .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-hydroxyphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives related to methyl 2-amino-2-(4-hydroxyphenyl)propionate. These compounds have shown effectiveness against multidrug-resistant pathogens, particularly those classified within the ESKAPE group, which includes notorious bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Case Study: A study synthesized various derivatives and tested their Minimum Inhibitory Concentration (MIC) against resistant strains. For instance, compounds with specific substitutions on the phenyl ring demonstrated MIC values as low as 8 µg/mL against S. aureus and E. faecalis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary results indicate that certain derivatives can reduce cell viability in non-small cell lung cancer (NSCLC) models.
- Case Study: In vitro tests using A549 cell lines showed that derivatives with nitro substitutions significantly reduced cell viability to approximately 31.2%, suggesting potential as chemotherapeutic agents .
Protein Synthesis and Enzyme Activity
This compound serves as a building block in the synthesis of peptides and proteins. Its unique structure allows it to participate in various biochemical pathways, influencing enzyme activities.
- Research Insight: The compound has been utilized in studies examining metabolic pathways, where it was found to modulate enzyme functions crucial for cellular metabolism .
Antioxidant Properties
Research indicates that derivatives of this compound possess antioxidant properties, which can protect cells from oxidative stress.
- Case Study: A comparative study revealed that certain methyl derivatives exhibited significant radical scavenging activity, suggesting their potential use in developing antioxidant therapies .
Plant Growth Regulation
This compound has been explored as a plant growth regulator, enhancing growth and secondary metabolite accumulation in various plant species.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-hydroxyphenyl)propionate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate (MHPP)
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate
- Structure: Hydroxyimino group replaces the amino group; 4-hydroxyphenyl and propionate ester .
- Molecular Weight : 223.2 g/mol.
- Activity: Demonstrates anticancer properties with EC₅₀ values ranging from 5–20 μg/mL against glioblastoma (U373) and melanoma (SKMEL-28) cell lines .
- Key Difference: Hydroxyimino group may alter redox activity and metal chelation compared to the amino group.
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride
- Structure: Ethyl ester, methanesulfonylphenyl substituent, and amino group .
- Molecular Weight : 293.8 g/mol.
- Activity: Not explicitly reported, but sulfonyl groups often enhance metabolic stability and receptor binding .
- Key Difference : Methanesulfonyl group introduces strong electron-withdrawing effects, contrasting with the hydroxyl group in the target compound.
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride
- Structure: Acetate ester (shorter chain) with 4-fluorophenyl and amino group .
- Molecular Weight : 219.6 g/mol.
- Activity : Used as a chiral building block in pharmaceuticals; fluorine substitution enhances lipophilicity and bioavailability .
- Key Difference : Acetate backbone and fluorine substituent reduce steric bulk compared to the target compound’s propionate and hydroxyl groups.
Data Table: Structural and Functional Comparison
*Hypothetical structure based on analogs.
Research Findings and Mechanistic Insights
- Anticancer Activity: Hydroxyimino derivatives (e.g., compound 4 in ) show potent growth inhibition in cancer cells, likely through interference with mitochondrial electron transport or DNA synthesis .
- Nitrification Inhibition: MHPP’s selectivity for AOA over AOB suggests structural specificity in ammonia monooxygenase binding, possibly due to the hydroxyl group’s orientation .
- Pharmaceutical Utility: Amino-containing esters (e.g., ’s cefprozil impurities) highlight the importance of stereochemistry and substituent effects in antibiotic efficacy .
Biological Activity
Methyl 2-amino-2-(4-hydroxyphenyl)propionate (also known as Methyl 2-amino-3-(4-hydroxyphenyl)propanoate) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 195.22 g/mol. The compound features an amino group, a hydroxyphenyl group, and a propanoate moiety, which contribute to its biological activities.
2.1 Antioxidant Properties
The hydroxyphenyl group in this compound is significant for its antioxidant activity. Studies indicate that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant capacity is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2.2 Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, related compounds have shown significant antiproliferative effects against cancer cell lines such as HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) . The mechanism involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation.
2.3 Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and reduces inflammation markers such as IL-6 and TNF-α in various models . This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The hydroxy group facilitates the donation of electrons to free radicals, neutralizing them.
- HDAC Inhibition: By inhibiting HDACs, the compound alters gene expression patterns that control cell cycle and apoptosis in cancer cells.
- Cytokine Modulation: The compound downregulates the expression of pro-inflammatory cytokines through the NF-κB signaling pathway .
Case Study: Anticancer Activity
A study conducted on a series of compounds derived from this compound showed significant anticancer activity against various cell lines. The results indicated that modifications to the hydroxyphenyl moiety enhanced the potency of these compounds against cancer cells:
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 | HDAC inhibition |
| Methyl 3-(4-hydroxyphenyl)-3-methoxypropanoate | 11 | Free radical scavenging |
Case Study: Anti-inflammatory Activity
In a recent study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages:
| Concentration (μg/mL) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 5 | 30 | 25 |
| 10 | 50 | 45 |
| 20 | 70 | 65 |
5. Conclusion
This compound exhibits significant biological activities, particularly as an antioxidant, anticancer agent, and anti-inflammatory compound. Its mechanisms of action involve free radical scavenging, HDAC inhibition, and modulation of inflammatory pathways. Ongoing research is crucial for further elucidating its therapeutic potential and developing new pharmacological applications.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of Methyl 2-amino-2-(4-hydroxyphenyl)propionate, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the amino, hydroxyl, and ester groups. The aromatic protons (4-hydroxyphenyl) typically resonate at δ 6.5–7.5 ppm, while the methyl ester group appears near δ 3.6–3.8 ppm. The amino group may require -NMR or derivatization for clear identification .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H]+ or [M+Na]+ ions). Fragmentation patterns help confirm substituent positions .
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction using programs like SHELXL is recommended. SHELX algorithms are robust for resolving chiral centers and hydrogen-bonding networks .
Q. What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Start with 4-hydroxyphenylpropionic acid derivatives (e.g., methyl 3-(4-hydroxyphenyl)propionate, CAS 5597-50-2) and introduce the amino group via reductive amination or nucleophilic substitution. Evidence from similar compounds suggests using NaBHCN for reductive amination under mild acidic conditions .
- Step 2 : Optimize yield by controlling pH (6–7), temperature (25–40°C), and solvent polarity (e.g., methanol/water mixtures). Catalysts like Pd/C or PtO may enhance efficiency .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound across in vitro models be resolved?
- Methodological Answer :
- Data Contradiction Analysis : Discrepancies may arise from stereochemical purity (e.g., racemic vs. enantiopure forms) or impurities (e.g., residual solvents). Use chiral HPLC to verify enantiomeric excess and LC-MS to detect impurities .
- Receptor Selectivity : If the compound acts as an AMPA receptor antagonist (like structurally related TQXs in ), test selectivity across receptor subtypes (GluA1–4) using patch-clamp electrophysiology. Contradictions may stem from subunit-specific effects .
- Dose-Response Studies : Perform EC/IC assays in multiple cell lines (e.g., HEK293 vs. neuronal primary cultures) to identify model-dependent variability .
Q. What computational strategies predict the reactivity and stability of this compound under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester and amino groups to predict hydrolysis susceptibility. Solvent models (e.g., PCM for aqueous environments) simulate physiological stability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or membranes) to assess binding kinetics. Tools like GROMACS or AMBER are suitable .
- Degradation Pathways : Use in silico tools (e.g., EAWAG Pathway Prediction System) to model environmental degradation products, such as 4-hydroxyphenylpropionic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
